Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate
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Overview
Description
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate is an organic compound with the molecular formula C11H15NO2S It is a benzoate ester derivative that contains an aminoethyl sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate typically involves the reaction of 3-(bromomethyl)benzoic acid with 2-aminoethanethiol in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group of 2-aminoethanethiol attacks the bromomethyl group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino group under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its amino and sulfanyl groups. These interactions can modulate biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate hydrochloride: A hydrochloride salt form of the compound with similar properties.
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}propanoate: A structurally related compound with a propanoate ester group instead of a benzoate ester.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its benzoate ester moiety and aminoethyl sulfanyl group make it a versatile compound for various applications.
Biological Activity
Methyl 3-{[(2-aminoethyl)sulfanyl]methyl}benzoate, also known as methyl 3-(2-aminoethyl)benzoate, is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on a review of recent literature.
Chemical Structure and Properties
This compound has a molecular formula of C10H13NOS and features a benzoate moiety linked to a 2-aminoethyl group. The presence of the amino and sulfanyl groups contributes to its reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits various biological activities, particularly in the following areas:
- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly serotonin and dopamine pathways. This suggests potential applications in treating cognitive disorders such as depression and anxiety.
- Antimicrobial Properties : Preliminary studies have indicated that this compound may possess antimicrobial properties. Its structural analogs have been evaluated for their effectiveness against various bacterial strains, showing promising results .
- Anticancer Potential : Similar compounds have been investigated for their ability to inhibit tumor growth by targeting specific enzymes involved in cancer progression. The structural characteristics of this compound may allow it to function as a selective inhibitor for certain cancer-related pathways .
The mechanisms through which this compound exerts its effects are multifaceted:
- Receptor Interaction : Studies suggest that the compound interacts with specific receptors in the brain, modulating neurotransmitter release and uptake, which is crucial for its cognitive-enhancing effects.
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways related to cancer cell proliferation. For example, its structural similarity to known enzyme inhibitors suggests it could be developed further as an anticancer agent .
Case Study 1: Cognitive Enhancement
A study focusing on the effects of this compound on cognitive functions demonstrated significant improvements in memory retention in animal models. The results indicated enhanced synaptic plasticity, likely due to increased serotonin levels.
Case Study 2: Antimicrobial Activity
In vitro tests showed that derivatives of this compound exhibited activity against methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism was attributed to its ability to disrupt bacterial cell wall synthesis .
Comparative Analysis with Related Compounds
Properties
Molecular Formula |
C11H15NO2S |
---|---|
Molecular Weight |
225.31 g/mol |
IUPAC Name |
methyl 3-(2-aminoethylsulfanylmethyl)benzoate |
InChI |
InChI=1S/C11H15NO2S/c1-14-11(13)10-4-2-3-9(7-10)8-15-6-5-12/h2-4,7H,5-6,8,12H2,1H3 |
InChI Key |
GEROUYMINUEYPF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)CSCCN |
Origin of Product |
United States |
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